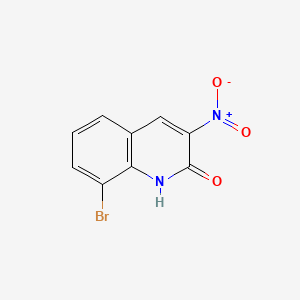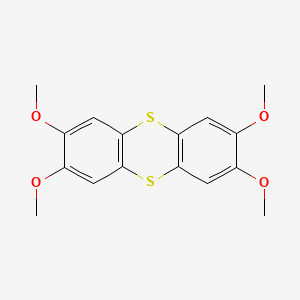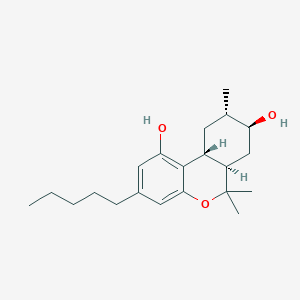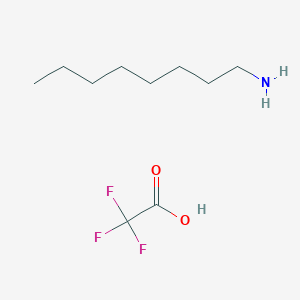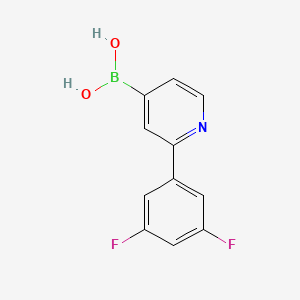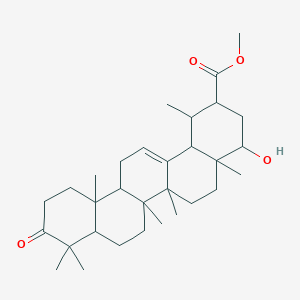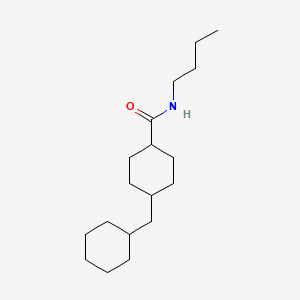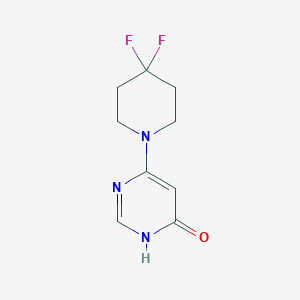
6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring fused with a piperidine ring substituted with two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4(3H)-one typically involves the reaction of a pyrimidine derivative with a difluoropiperidine derivative under controlled conditions. The reaction may be catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a scalable and cost-effective production method.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups to create derivatives with varied biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets in the body. The fluorine atoms on the piperidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-Fluoropiperidin-1-yl)pyrimidin-4(3H)-one: Similar structure but with only one fluorine atom.
6-(4-Chloropiperidin-1-yl)pyrimidin-4(3H)-one: Substitution of fluorine with chlorine.
6-(4-Methylpiperidin-1-yl)pyrimidin-4(3H)-one: Substitution of fluorine with a methyl group.
Uniqueness
6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4(3H)-one is unique due to the presence of two fluorine atoms on the piperidine ring, which can significantly influence its chemical and biological properties. The difluorinated piperidine ring can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C9H11F2N3O |
|---|---|
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
4-(4,4-difluoropiperidin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H11F2N3O/c10-9(11)1-3-14(4-2-9)7-5-8(15)13-6-12-7/h5-6H,1-4H2,(H,12,13,15) |
Clé InChI |
BFOMKASKAOHQNR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(F)F)C2=CC(=O)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


